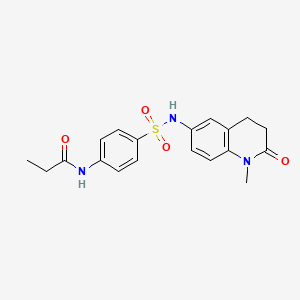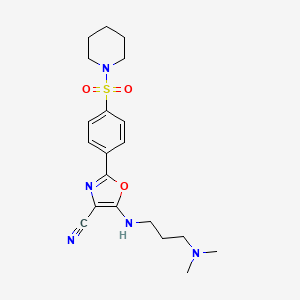
Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate, also known as ethyl quinoxaline-2-carboxylate, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of approximately 133°C. It has a molecular weight of 248.3 g/mol and a density of 1.14 g/cm3. Ethyl quinoxaline-2-carboxylate has been used in the synthesis of a number of compounds, including heterocyclic compounds, organic fluorophores, and organic semiconductors. It has also been used in the development of pharmaceuticals, biocatalysts, and biocompatible materials.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research has shown that quinoxalines, including compounds related to Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate, can act as effective corrosion inhibitors for metals. A study performed quantum chemical calculations on quinoxalines compounds to determine their inhibition efficiency for copper in nitric acid media, indicating a relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Crystal Structure Analysis
The crystal structure of a compound closely related to this compound was determined, revealing short intramolecular contact and intermolecular hydrogen bonds contributing to molecular packing (Ferfra et al., 2000).
Antiviral Properties
Some novel quinoxaline derivatives have been evaluated for their antiviral activity against viruses like HCV, HBV, HSV-1, and HCMV, showing potent activity and low cytotoxicity, suggesting their potential as antiviral agents (Elzahabi, 2017).
Biochemical Inhibition
Quinoxaline derivatives have also been studied for their inhibitory activity against c-Jun N-terminal kinases (JNK1), a crucial protein in several biochemical pathways. Insights into their structure and interactions with JNK1 have been gained through molecular docking and dynamics studies (Abad et al., 2020).
Tautomerism and Chemical Properties
Research into the tautomerism of quinoxaline derivatives, including those related to this compound, has provided insights into their chemical properties and behavior in solution, contributing to a better understanding of their potential applications in various fields (Chapman, 1966).
Eigenschaften
IUPAC Name |
ethyl 2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h8-10,13H,2-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOQFUFLSAJYLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NC2CCCCC2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


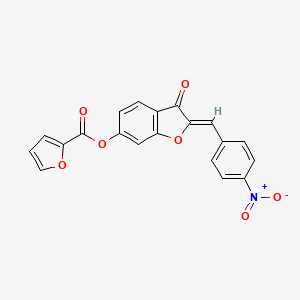
![2-(2-Hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2846598.png)
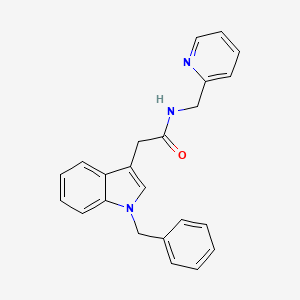


![Methyl 3-azaspiro[5.5]undecane-7-carboxylate](/img/structure/B2846605.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2846608.png)
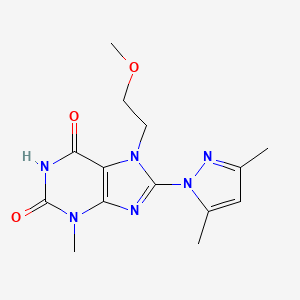
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2846612.png)
![2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2846613.png)

